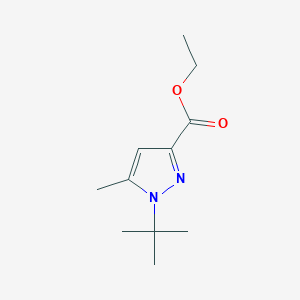
4-(1,3-dioxolan-2-yl)-N'-hydroxybenzenecarboximidamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound 4-(1,3-dioxolan-2-yl)-N'-hydroxybenzenecarboximidamide is a chemical that appears to be related to the field of organic chemistry, particularly involving the synthesis and characterization of dioxolane derivatives and their potential applications in forming complexes with various metals. While the provided papers do not directly discuss this compound, they do provide insights into similar chemical structures and their reactivity.
Synthesis Analysis
The synthesis of compounds related to 4-(1,3-dioxolan-2-yl)-N'-hydroxybenzenecarboximidamide can be inferred from the methods described in the papers. For instance, the preparation of ethynylbenzenes as mentioned in the first paper involves the cleavage of 2-hydroxy-2-methylbut-3-yn-4-ylbenzenes using water-miscible reagents such as sodium 2-propoxide in 2-propanol or potassium hydroxide in dioxan . This method could potentially be adapted for the synthesis of the dioxolane moiety present in the target compound.
Molecular Structure Analysis
The molecular structure of related compounds, such as the dioxime ligand described in the second paper, suggests that the dioxolane ring can be a versatile moiety for binding metal ions . The dioxolane ring in the target compound could similarly influence its reactivity and ability to form complexes with metals, potentially through coordination with the hydroxy and imidamide groups.
Chemical Reactions Analysis
The reactivity of the dioxolane ring is highlighted in the synthesis of ethynylbenzenes, where it is used as a precursor that undergoes cleavage . In the context of the target compound, the dioxolane ring could participate in reactions that lead to the formation of metal complexes, as seen with the dioxime ligand that forms mononuclear complexes with various transition metals .
Physical and Chemical Properties Analysis
While the exact physical and chemical properties of 4-(1,3-dioxolan-2-yl)-N'-hydroxybenzenecarboximidamide are not detailed in the provided papers, the properties of similar compounds can provide some insights. For example, the dioxime ligand and its complexes are characterized using techniques such as IR, NMR, electronic spectra, and thermogravimetric analysis . These techniques could also be applied to determine the properties of the target compound, including its stability, solubility, and the nature of its interactions with metal ions.
Wissenschaftliche Forschungsanwendungen
-
Synthesis of Azoxybenzenes
- Field : Organic Chemistry
- Application : Azoxybenzenes are widely used as liquid crystals, natural and synthetic compounds with various biological activities (insecticidal activity, plant growth stimulators), ligands for preparing coordination polymers, and polyvinyl chloride stabilizers .
- Method : A simple approach to synthesizing 1,2-bis (4- (1,3-dioxolan-2-yl)phenyl)diazene oxide was developed in this study, based on glucose as an eco-friendly reductant .
- Results : The reactivity of the azoxy group allows them to be used as building blocks in fine organic synthesis .
-
Stereoselective Formation of Substituted 1,3-Dioxolanes
- Field : Organic Chemistry
- Application : Stereoselective formation of substituted 1,3-dioxolanes was achieved through an assembly of three components: alkene, carboxylic acid and silyl enol ether .
- Method : The reaction proceeded via stereospecific generation of a 1,3-dioxolan-2-yl cation intermediate during oxidation of alkene substrates with hypervalent iodine .
- Results : The stereoselective trapping of the cation intermediate with silyl enol ether completed the formation of the dioxolane product .
Safety And Hazards
Eigenschaften
IUPAC Name |
4-(1,3-dioxolan-2-yl)-N'-hydroxybenzenecarboximidamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O3/c11-9(12-13)7-1-3-8(4-2-7)10-14-5-6-15-10/h1-4,10,13H,5-6H2,(H2,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALLSEOFWLPSQKK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(O1)C2=CC=C(C=C2)C(=NO)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70384809 |
Source


|
| Record name | 4-(1,3-dioxolan-2-yl)-N'-hydroxybenzimidamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70384809 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(1,3-dioxolan-2-yl)-N'-hydroxybenzenecarboximidamide | |
CAS RN |
852691-00-0 |
Source


|
| Record name | 4-(1,3-dioxolan-2-yl)-N'-hydroxybenzimidamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70384809 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-[(2-Methyl-4-quinolyl)thio]-1,3,4-thiadiazol-2-amine](/img/structure/B1305103.png)


![6-[(2,5-Dichlorophenyl)thio]pyridin-3-amine](/img/structure/B1305109.png)







